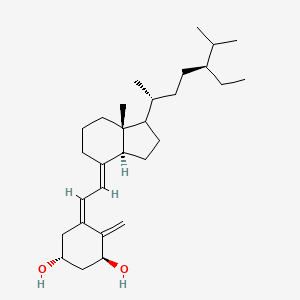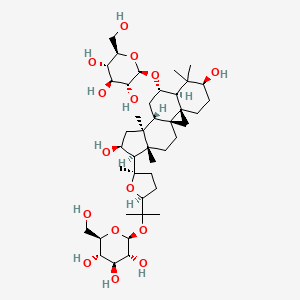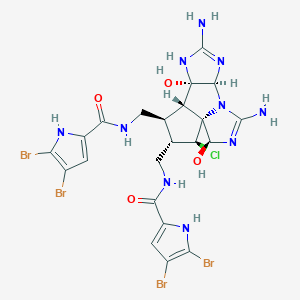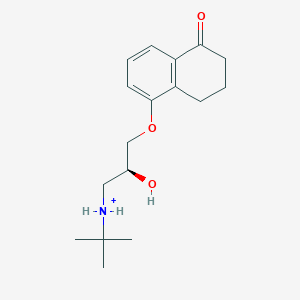
Levobunolol(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levobunolol(1+) is an organic cation obtained by protonation of the secondary amino function of levobunolol. It is an ammonium ion derivative and an organic cation. It is a conjugate base of a levobunolol.
Applications De Recherche Scientifique
Vasodilatory Mechanism
Levobunolol demonstrates vasodilatory effects on vascular smooth muscle cells. Research indicates that it relaxes pre-contracted rabbit ciliary artery rings through mechanisms involving the blockade of calcium entry and changes in calcium sensitivity of vascular smooth muscle cells (Dong et al., 2007).
Analytical Detection
An electrochemical reduction and stripping voltammetric method has been developed for trace quantitation of levobunolol in various mediums. This method is particularly useful for detecting levobunolol in human serum and pharmaceutical formulations, offering precise and rapid analysis without the need for extraction (Ghoneim et al., 2014).
Encapsulation in Microparticles
Levobunolol has been successfully encapsulated in poly (ε-caprolactone) microparticles using a double emulsion solvent evaporation technique. This method aims to enhance the drug's application to the eye, providing controlled release characteristics suitable for anti-glaucomatous treatment (Karataş et al., 2009).
Metabolic Pathways
Recent studies have focused on the ocular and liver metabolism of levobunolol, highlighting the formation of various metabolites, including the active metabolite dihydrolevobunolol. This research offers insights into the drug's metabolism via non-cytochrome P450 pathways, which are not well-documented for many ocular medications (Argikar et al., 2016).
In-situ Gel Development
Research on the development of Levobunolol HCl in-situ gels has been conducted with the goal of enhancing glaucoma treatment. These gels are designed to increase contact time with the eye, achieve controlled release, and improve therapeutic efficacy (Pandey, 2010).
Incorporation into Contact Lenses
Eudragit-based nanoparticles of levobunolol have been formulated and incorporated into contact lenses. This innovative approach aims to provide sustained ocular delivery of levobunolol at therapeutic levels, potentially enhancing treatment efficiency for glaucoma (Kumar et al., 2020).
Propriétés
Nom du produit |
Levobunolol(1+) |
|---|---|
Formule moléculaire |
C17H26NO3+ |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
tert-butyl-[(2S)-2-hydroxy-3-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]propyl]azanium |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/p+1/t12-/m0/s1 |
Clé InChI |
IXHBTMCLRNMKHZ-LBPRGKRZSA-O |
SMILES isomérique |
CC(C)(C)[NH2+]C[C@@H](COC1=CC=CC2=C1CCCC2=O)O |
SMILES canonique |
CC(C)(C)[NH2+]CC(COC1=CC=CC2=C1CCCC2=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



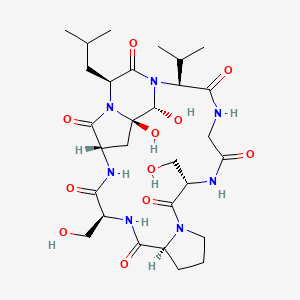
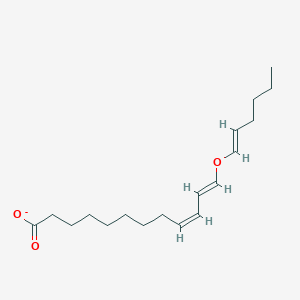

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)
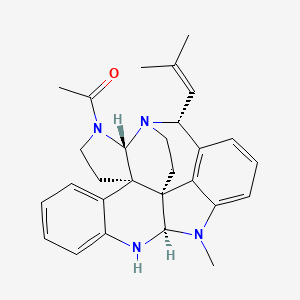
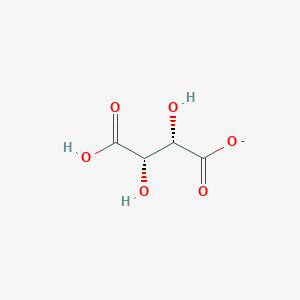
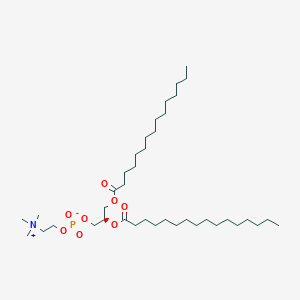
![1-[(2Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263791.png)
![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)
